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Compound of Interest

Compound Name:
Tert-butyl (piperidin-3-

ylmethyl)carbamate

Cat. No.: B121463 Get Quote

CAS Number: 879275-33-9

A Comprehensive Overview for Researchers and
Drug Development Professionals
Introduction: (R)-Tert-butyl (piperidin-3-ylmethyl)carbamate is a chiral piperidine derivative

that serves as a crucial building block in the synthesis of various pharmaceutical compounds.

Its structural motif, featuring a carbamate-protected primary amine on a chiral piperidine

scaffold, makes it a valuable intermediate in the development of therapeutic agents, particularly

in the areas of metabolic disorders and inflammatory diseases. This technical guide provides

an in-depth overview of its chemical properties, a detailed experimental protocol for its

synthesis, and its applications in drug discovery, including its role as a key intermediate for

orexin receptor antagonists and IRAK4 inhibitors.

Physicochemical Properties
The following table summarizes the key physicochemical properties of (R)-Tert-butyl
(piperidin-3-ylmethyl)carbamate and its hydrochloride salt.
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Property
(R)-Tert-butyl (piperidin-3-
ylmethyl)carbamate (Free
Base)

(R)-Tert-butyl (piperidin-3-
ylmethyl)carbamate HCl

CAS Number 879275-33-9 1217778-64-7

Molecular Formula C₁₁H₂₂N₂O₂ C₁₁H₂₃ClN₂O₂

Molecular Weight 214.30 g/mol 250.76 g/mol

Appearance White to off-white solid Not specified

Melting Point Not specified Not specified

Boiling Point Not specified Not specified

Solubility Not specified Not specified

Storage Temperature 2-8°C Not specified

Experimental Protocols
Synthesis of (R)-Tert-butyl (piperidin-3-
ylmethyl)carbamate
A common synthetic route to obtain (R)-Tert-butyl (piperidin-3-ylmethyl)carbamate involves

the reduction of the corresponding Boc-protected (R)-nipecotic acid derivative. The following is

a representative experimental protocol.

Materials:

(R)-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid ((R)-Boc-nipecotic acid)

Ethyl chloroformate

N-methylmorpholine (NMM)

Sodium borohydride (NaBH₄)

Tetrahydrofuran (THF), anhydrous
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Methanol (MeOH)

Water (H₂O)

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

Brine (saturated aqueous NaCl solution)

Magnesium sulfate (MgSO₄), anhydrous

Dichloromethane (DCM)

Silica gel for column chromatography

Ethyl acetate (EtOAc)

Hexanes

Procedure:

Mixed Anhydride Formation: To a solution of (R)-1-(tert-butoxycarbonyl)piperidine-3-

carboxylic acid (1.0 eq) in anhydrous THF at 0°C under a nitrogen atmosphere, add N-

methylmorpholine (1.1 eq). Stir the mixture for 5 minutes, then add ethyl chloroformate (1.1

eq) dropwise. Allow the reaction to stir at 0°C for 30 minutes.

Reduction to the Alcohol: In a separate flask, dissolve sodium borohydride (2.0 eq) in a

mixture of THF and water at 0°C. Add the freshly prepared mixed anhydride solution from

step 1 to the sodium borohydride solution dropwise, maintaining the temperature at 0°C.

After the addition is complete, allow the reaction to warm to room temperature and stir for 16

hours.

Work-up and Extraction: Quench the reaction by the slow addition of water. Remove the THF

under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x volumes). Wash

the combined organic layers with saturated sodium bicarbonate solution and brine. Dry the

organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced

pressure to yield the crude alcohol, (R)-tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate.
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Mesylation: Dissolve the crude alcohol (1.0 eq) in anhydrous dichloromethane at 0°C. Add

triethylamine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (1.2 eq).

Stir the reaction at 0°C for 1 hour.

Azide Displacement: To the reaction mixture, add sodium azide (3.0 eq) and a catalytic

amount of tetrabutylammonium iodide. Add a small amount of water to facilitate the reaction

and stir vigorously at room temperature for 24 hours.

Reduction of the Azide: Dilute the reaction mixture with water and extract with ethyl acetate.

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and

concentrate. Dissolve the crude azide in methanol and add a catalytic amount of palladium

on carbon (10 wt%). Hydrogenate the mixture under a hydrogen atmosphere (balloon

pressure) at room temperature for 16 hours.

Purification: Filter the reaction mixture through a pad of Celite and concentrate the filtrate.

Purify the crude product by silica gel column chromatography using a gradient of ethyl

acetate in hexanes to afford the final product, (R)-Tert-butyl (piperidin-3-
ylmethyl)carbamate.

Applications in Drug Discovery
(R)-Tert-butyl (piperidin-3-ylmethyl)carbamate is a valuable chiral building block for the

synthesis of complex pharmaceutical agents. Its utility is highlighted in the development of

inhibitors for key biological targets.

Intermediate for Orexin Receptor Antagonists
Orexin receptors are implicated in the regulation of sleep-wake cycles, and their antagonists

are being investigated for the treatment of insomnia. A structurally similar compound, tert-butyl

((3R, 6R)‐6‐methyl‐piperidin‐3‐yl)carbamate, is a key intermediate in the synthesis of certain

orexin receptor antagonists[1]. The (R)-piperidinemethyl amine moiety of the target compound

can be incorporated into lead compounds to optimize their binding affinity and pharmacokinetic

properties.

Intermediate for IRAK4 Inhibitors
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Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical component of the toll-like

receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways, which play a central role

in innate immunity and inflammation. Inhibitors of IRAK4 are being developed for the treatment

of various inflammatory and autoimmune diseases. The chiral piperidine core of (R)-Tert-butyl
(piperidin-3-ylmethyl)carbamate is a key structural element in the design of potent and

selective IRAK4 inhibitors[1].

Visualizations
Experimental Workflow: Synthesis of (R)-Tert-butyl
(piperidin-3-ylmethyl)carbamate

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b121463?utm_src=pdf-body
https://www.benchchem.com/product/b121463?utm_src=pdf-body
https://www.researchgate.net/publication/389779849_Chemoenzymatic_Synthesis_of_tert-Butyl_3R_6R-6-methyl-piperidin-3-ylcarbamate_A_Key_Intermediate_in_Orexin_Receptor_Antagonist_and_IRAK4_Inhibitor
https://www.benchchem.com/product/b121463?utm_src=pdf-body
https://www.benchchem.com/product/b121463?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b121463?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Synthesis of (R)-Tert-butyl (piperidin-3-ylmethyl)carbamate
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Caption: Synthetic workflow for (R)-Tert-butyl (piperidin-3-ylmethyl)carbamate.

Logical Relationship: Application in Drug Discovery
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Role in Drug Development
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Caption: Application of the compound as a key building block in drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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